4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester 4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477385
InChI: InChI=1S/C12H23N3O3/c1-9-8-14(11(17)18-12(2,3)4)5-6-15(9)10(16)7-13/h9H,5-8,13H2,1-4H3
SMILES: CC1CN(CCN1C(=O)CN)C(=O)OC(C)(C)C
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol

4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13477385

Molecular Formula: C12H23N3O3

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C12H23N3O3
Molecular Weight 257.33 g/mol
IUPAC Name tert-butyl 4-(2-aminoacetyl)-3-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C12H23N3O3/c1-9-8-14(11(17)18-12(2,3)4)5-6-15(9)10(16)7-13/h9H,5-8,13H2,1-4H3
Standard InChI Key FAGSXCQYWCGBOP-UHFFFAOYSA-N
SMILES CC1CN(CCN1C(=O)CN)C(=O)OC(C)(C)C
Canonical SMILES CC1CN(CCN1C(=O)CN)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Structural Characterization

The compound features a six-membered piperazine ring with three key modifications:

  • 3-Methyl Group: A methyl substituent at the 3-position introduces steric effects that influence conformational flexibility and binding interactions .

  • 4-(2-Amino-acetyl) Group: An amino-acetyl moiety at the 4-position provides a reactive site for further functionalization, enabling coupling with carboxylic acids or participation in nucleophilic substitutions .

  • tert-Butyl Ester: The Boc (tert-butoxycarbonyl) group at the 1-position acts as a protective group for the piperazine nitrogen, preventing unwanted side reactions during synthesis .

The molecular geometry optimizes interactions with biological targets, as demonstrated by computational studies highlighting intramolecular hydrogen bonding between the acetyl oxygen and piperazine nitrogen .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H23N3O3\text{C}_{12}\text{H}_{23}\text{N}_{3}\text{O}_{3}
Molecular Weight257.33 g/mol
IUPAC Nametert-Butyl 4-(2-aminoacetyl)-3-methylpiperazine-1-carboxylate
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilityStable under inert conditions; hydrolyzes under strong acids/bases

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of the piperazine core:

  • Piperazine Methylation: 3-Methylpiperazine is reacted with methyl iodide in tetrahydrofuran (THF) under basic conditions (e.g., sodium hydride) to introduce the methyl group at the 3-position .

  • Acylation: The 4-position nitrogen is acylated using 2-chloroacetyl chloride in the presence of triethylamine, yielding the amino-acetyl derivative.

  • Boc Protection: The tertiary amine is protected with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane, ensuring regioselectivity .

Analytical Validation

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms methyl (δ 1.2 ppm), Boc (δ 1.4 ppm), and acetyl (δ 2.1 ppm) groups.

  • Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 258.2, aligning with the molecular weight.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s Boc and acetyl groups make it a precursor for:

  • Antipsychotics: Piperazine scaffolds are critical in dopamine receptor modulators. For example, structural analogs have shown affinity for D₂ receptors .

  • Antimicrobials: Amino-acetyl derivatives exhibit biofilm disruption activity against Staphylococcus aureus by interfering with quorum sensing.

Target Engagement Studies

  • Enzyme Inhibition: In silico docking studies predict binding to serine proteases via hydrogen bonds with the acetyl oxygen and piperazine nitrogen .

  • Receptor Modulation: Modifications at the 4-position enhance selectivity for muscarinic acetylcholine receptors (mAChRs), as seen in related compounds .

Comparative Analysis with Analogues

Structural Analogues

CompoundKey ModificationBioactivity
4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylate Ethyl vs. acetyl groupReduced protease binding (IC₅₀: 12 µM vs. 5 µM)
tert-Butyl 4-benzylpiperazine-1-carboxylate Benzyl substitutionEnhanced D₂ receptor affinity (Ki: 15 nM)

Structure-Activity Relationships (SAR)

  • Amino-Acetyl Group: Essential for hydrogen bonding with catalytic serine in proteases .

  • 3-Methyl Group: Increases metabolic stability by shielding the piperazine ring from oxidation .

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